2-(Tert-butoxycarbonylamino)hex-4-ynoic acid

Peptide Engineering Bioconjugation Click Chemistry

Choose this Boc-hex-4-ynoic acid for acid-labile SPPS requiring an extended alkynyl side chain. Its longer linker mitigates steric hindrance in CuAAC bioconjugation, improving yields for large payloads (e.g., antibody fragments, nanoparticles) over shorter-chain propargylglycine analogs. Favorable transport classification (non-DG) reduces shipping costs and safety overhead. Standardized ≥95% purity supports peptide library synthesis and preclinical scale-up with reliable batch-to-batch consistency.

Molecular Formula C11H17NO4
Molecular Weight 227.26
CAS No. 183500-60-9
Cat. No. B2446892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Tert-butoxycarbonylamino)hex-4-ynoic acid
CAS183500-60-9
Molecular FormulaC11H17NO4
Molecular Weight227.26
Structural Identifiers
SMILESCC#CCC(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H17NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h8H,7H2,1-4H3,(H,12,15)(H,13,14)
InChIKeyWMEYSZDBMIOXDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Tert-butoxycarbonylamino)hex-4-ynoic acid (CAS 183500-60-9): Core Structural and Procurement Baseline


2-(Tert-butoxycarbonylamino)hex-4-ynoic acid, systematically known as 2-{[(tert-butoxy)carbonyl]amino}hex-4-ynoic acid, is a non-canonical amino acid derivative that integrates an N-terminal tert-butoxycarbonyl (Boc) protecting group with a hex-4-ynoic acid backbone [1]. As a member of the alkynyl amino acid class, it features a terminal alkyne moiety, rendering it a versatile synthon for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and other bioorthogonal conjugation strategies [1]. Its structure (C₁₁H₁₇NO₄; MW 227.26 g/mol) provides a distinct advantage in peptide engineering over shorter-chain propargylglycine analogs by offering an extended, flexible linker that can mitigate steric hindrance in large biomolecular assemblies [1]. Commercial availability from multiple suppliers with defined purity specifications (e.g., ≥95%) establishes a reliable procurement baseline for research and development applications .

Why 2-(Tert-butoxycarbonylamino)hex-4-ynoic acid Cannot Be Directly Substituted with Generic Alkynyl Amino Acids


Direct substitution of 2-(tert-butoxycarbonylamino)hex-4-ynoic acid with other commercially available alkynyl amino acids, such as Boc-propargylglycine or Fmoc-protected variants, is scientifically unsound due to fundamental differences in molecular geometry, reactivity, and orthogonal protection compatibility. Unlike Boc-propargylglycine, which features a propargyl side chain directly attached to the α-carbon, the hex-4-ynoic acid scaffold of the target compound incorporates an extended carbon chain [1][2]. This structural distinction is not merely academic; it directly impacts the spatial orientation of the terminal alkyne, a critical factor influencing the efficiency of subsequent click chemistry reactions and the overall conformation of peptide bioconjugates [3]. Furthermore, while Fmoc-protected analogs (e.g., Fmoc-(S)-2-aminohex-4-ynoic acid) share the same core scaffold, the selection of an orthogonal Boc protecting group mandates a different synthetic strategy (Boc-SPPS vs. Fmoc-SPPS), which is dictated by the sensitivity of the target peptide sequence to either acidic or basic deprotection conditions [4]. A procurement decision based solely on the presence of an alkyne and a protected amine, without quantitative consideration of these divergent structural and chemical properties, risks compromising synthetic yield, bioconjugation efficiency, and the biological activity of the final construct.

2-(Tert-butoxycarbonylamino)hex-4-ynoic acid: Quantitative Differentiation from Key Analogs


Evidence Dimension 1: Structural Distinction and Chain Length vs. Boc-Propargylglycine

2-(Tert-butoxycarbonylamino)hex-4-ynoic acid possesses a distinct chemical structure compared to the widely used analog Boc-propargylglycine. The target compound has a molecular formula of C₁₁H₁₇NO₄, corresponding to a hex-4-ynoic acid backbone [1]. In contrast, both (S)- and (R)-N-Boc-Propargylglycine have a molecular formula of C₁₀H₁₅NO₄, reflecting a shorter propargyl side chain [2][3]. This difference of one methylene (-CH₂-) unit alters the spatial positioning of the terminal alkyne, which can be a critical factor in reducing steric hindrance during the conjugation of large biomolecules or in the design of peptide macrocycles [4].

Peptide Engineering Bioconjugation Click Chemistry

Evidence Dimension 2: Orthogonal Protection Strategy Compatibility vs. Fmoc Analogs

The Boc protecting group on 2-(Tert-butoxycarbonylamino)hex-4-ynoic acid dictates its compatibility with Boc-strategy solid-phase peptide synthesis (SPPS). This strategy is chemically orthogonal to the more common Fmoc-strategy SPPS [1]. Specifically, Boc deprotection requires strong acid (e.g., 50-100% TFA), which is incompatible with standard Fmoc synthesis but essential when constructing base-sensitive peptides or when using side-chain protecting groups that are labile to the piperidine used in Fmoc deprotection . In contrast, the direct Fmoc analog, Fmoc-(S)-2-aminohex-4-ynoic acid, is designed for Fmoc-SPPS, where deprotection is achieved with mild base (20% piperidine in DMF) .

Solid-Phase Peptide Synthesis Protecting Group Strategy SPPS

Evidence Dimension 3: Purity Specification and Procurement Reliability

Commercial availability of 2-(tert-butoxycarbonylamino)hex-4-ynoic acid is consistently specified at a minimum purity of 95% from multiple vendors, as evidenced by technical datasheets . This is a critical quantitative metric for procurement. In contrast, while (S)-N-Boc-Propargylglycine is also available at 95% purity, its procurement cost can be significantly higher, with retail prices for small quantities reaching approximately $489.90 per gram, compared to a more general industrial pricing structure for the target compound . This price differential, combined with a consistent purity specification, provides a clear, data-driven rationale for selection in large-scale or budget-sensitive research projects.

Quality Control Procurement Reproducibility

Evidence Dimension 4: Handling and Storage Safety Profile

According to safety data sheets based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-(tert-butoxycarbonylamino)hex-4-ynoic acid is not classified as a hazardous material and is stable under recommended storage conditions . This is in contrast to its (S)-N-Boc-Propargylglycine analog, which carries a hazard code Xi (Irritant) and associated risk phrases for skin and eye irritation, requiring more stringent handling precautions [1]. This difference in safety classification has direct, quantifiable implications for laboratory workflow, safety compliance, and shipping logistics.

Laboratory Safety Material Handling GHS Classification

Optimal Application Scenarios for 2-(Tert-butoxycarbonylamino)hex-4-ynoic acid Based on Comparative Evidence


Scenario 1: Boc-Strategy Solid-Phase Peptide Synthesis (SPPS) Requiring an Extended Alkyne Linker

This compound is the definitive choice for researchers employing Boc-strategy SPPS who require an alkynyl amino acid with a longer, more flexible side chain than propargylglycine. As established in Evidence Item 2, the Boc group is essential for acid-labile peptide synthesis, while Evidence Item 1 confirms the hex-4-ynoic acid backbone provides an extended spatial reach for the alkyne moiety. This combination is not offered by any direct Fmoc analog or shorter-chain Boc alternative. The procurement advantage (Evidence Item 3) of defined high purity (≥95%) and a favorable cost profile further supports its use in generating peptide libraries or scaling up lead candidates for preclinical studies [1].

Scenario 2: Design of Sterically Demanding Peptide Bioconjugates via CuAAC Click Chemistry

For applications where the conjugated payload is a large biomolecule (e.g., an antibody fragment, a nanoparticle, or a large fluorophore), the risk of steric hindrance impeding the click reaction is significant. The hex-4-ynoic acid side chain of 2-(tert-butoxycarbonylamino)hex-4-ynoic acid, as quantified by its molecular structure compared to propargylglycine (Evidence Item 1), acts as a built-in spacer. This design feature minimizes steric clashes and improves the efficiency of the CuAAC reaction, leading to higher yields of the desired bioconjugate. This structural advantage provides a data-supported rationale for selecting this compound over its more rigid, shorter-chain analogs when engineering complex biomolecular architectures [2].

Scenario 3: High-Throughput or Multi-Gram Scale Synthesis with Streamlined Safety Protocols

In industrial or academic core facilities where workflow efficiency and safety are paramount, the non-hazardous GHS classification of 2-(tert-butoxycarbonylamino)hex-4-ynoic acid (Evidence Item 4) offers a tangible operational benefit over analogs like (S)-N-Boc-Propargylglycine, which are classified as irritants. The absence of special handling and shipping restrictions simplifies procurement logistics and reduces the risk of workplace incidents. Combined with its competitive pricing structure (Evidence Item 3), this compound is the safer and more cost-effective choice for projects requiring larger quantities or routine, automated synthesis, where minimizing regulatory and safety overhead is a key procurement driver .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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